

spectroscopic analysis of Otophyllósíde B (UV, IR, NMR, MS)

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Compound of Interest

Compound Name: Otophyllósíde B

Cat. No.: B1251196

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An In-depth Technical Guide to the Spectroscopic Analysis of **Otophyllósíde B**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies used for the structural elucidation of **Otophyllósíde B**, a C21 steroidal glycoside isolated from the roots of *Cynanchum otophyllum*. While the original 1986 publication by Mu et al. outlining the initial characterization of **Otophyllósíde B** is not publicly available in its entirety, this document details the expected spectroscopic data based on the known structure of C21 steroidal glycosides and provides standardized experimental protocols for each analytical technique.

Data Presentation: Expected Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of **Otophyllósíde B**. These values are based on characteristic spectral data for C21 steroidal glycosides.

Table 1: Ultraviolet (UV) Spectroscopy Data

Feature	Expected Value
λ_{max}	~217 nm
Solvent	Methanol or Ethanol
Interpretation	The expected absorption is primarily due to the α,β -unsaturated ketone moiety within the steroidal aglycone. The lack of extensive conjugation results in a relatively low wavelength maximum.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Functional Group	Vibrational Mode
~3400 (broad)	O-H	Stretching
~2930	C-H (sp^3)	Stretching
~1710	C=O (ketone)	Stretching
~1660	C=C (alkene)	Stretching
~1060	C-O (glycosidic)	Stretching

Table 3: ^1H NMR Spectroscopy Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~0.95	s	3H	H-19 (CH_3)
~1.20	s	3H	H-18 (CH_3)
~2.15	s	3H	H-21 (CH_3)
~3.40-4.00	m	-	Sugar Protons
~4.50	d	1H	Anomeric Proton
~5.35	s	1H	H-6 (Olefinic)

Table 4: ^{13}C NMR Spectroscopy Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Carbon Assignment
~14.0	C-19
~21.0	C-18
~31.0	C-21
~60.0-80.0	Sugar Carbons
~100.0	Anomeric Carbon
~121.0	C-6
~170.0	C-5
~209.0	C-20 (Ketone)

Table 5: Mass Spectrometry (MS) Data

m/z Value	Ion Type	Interpretation
$[\text{M}+\text{Na}]^+$	Molecular Ion Adduct	Provides the molecular weight of the glycoside.
$[\text{M}-\text{sugar}+\text{H}]^+$	Fragment Ion	Corresponds to the mass of the aglycone after glycosidic bond cleavage.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

a) Ultraviolet (UV) Spectroscopy

A solution of **Otophyllaside B** is prepared in a UV-grade solvent such as methanol at a concentration of approximately 0.1 mg/mL. The UV spectrum is recorded using a dual-beam spectrophotometer from 200 to 400 nm. The solvent is used as a reference blank.

b) Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the purified **Otophyllside B** is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm^{-1} .

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

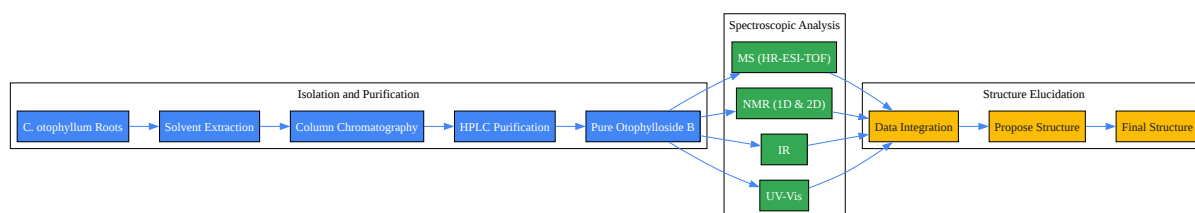
Approximately 5-10 mg of **Otophyllside B** is dissolved in 0.5 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. ^1H NMR and ^{13}C NMR spectra are acquired on a 400 MHz spectrometer. For complete structural assignment, 2D NMR experiments including COSY, HSQC, and HMBC are also performed.

d) Mass Spectrometry (MS)

High-resolution mass spectra are obtained on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in methanol and infused into the mass spectrometer. Data is collected in positive ion mode to observe the sodium adduct of the molecular ion.

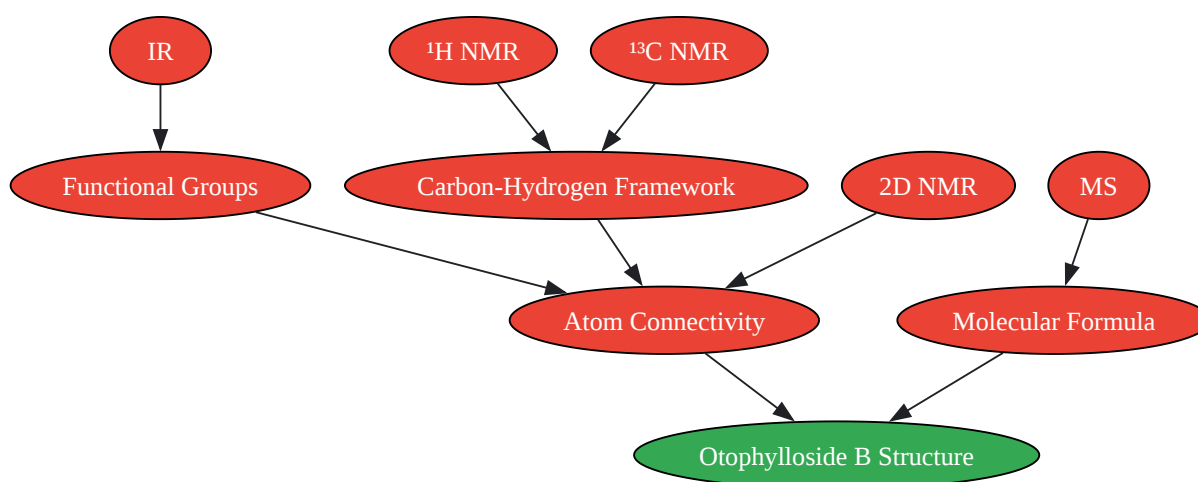
Mandatory Visualization

The following diagrams illustrate the general workflow and logical relationships in the spectroscopic analysis of a natural product like **Otophyllside B**.



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Caption: Experimental workflow for the analysis of **Otophyllósíde B**.



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Caption: Logical relationships in spectroscopic data interpretation.

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